Vaborbactam

説明

特性

IUPAC Name |

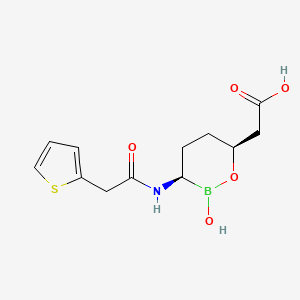

2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO5S/c15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOWNWLVCOUUEX-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027690 | |

| Record name | Vaborbactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360457-46-0 | |

| Record name | (3R,6S)-2-Hydroxy-3-[[2-(2-thienyl)acetyl]amino]-1,2-oxaborinane-6-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1360457-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vaborbactam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360457460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vaborbactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vaborbactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,6S)-[2-Hydroxy-3-(2-thiophen-2-yl-acetylamino)-[1,2]oxaborinan-6-yl]-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VABORBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C75676F8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vaborbactam's Mechanism of Action Against KPC Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global public health. A primary mechanism of resistance is the production of carbapenemases, with Klebsiella pneumoniae carbapenemase (KPC) being one of the most prevalent and clinically significant. Vaborbactam, a cyclic boronic acid β-lactamase inhibitor, was specifically designed to counteract KPC-mediated resistance. When combined with a carbapenem antibiotic such as meropenem, this compound restores its efficacy against KPC-producing organisms.[1][2] This technical guide provides a detailed overview of the mechanism of action of this compound against KPC enzymes, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

This compound is a potent, reversible, covalent inhibitor of class A and class C serine β-lactamases, with particularly high affinity for KPC enzymes.[1][2] Unlike traditional β-lactamase inhibitors, this compound does not contain a β-lactam ring. Instead, its cyclic boronic acid structure mimics the transition state of the β-lactam hydrolysis reaction.

The inhibitory process involves a two-step mechanism:

-

Initial Non-covalent Binding: this compound first binds to the active site of the KPC enzyme to form a non-covalent complex.

-

Covalent Bond Formation: The boron atom of this compound is then attacked by the catalytic serine residue (Ser70) in the KPC active site, forming a stable, covalent acyl-enzyme intermediate.[3] This complex is highly stable, effectively sequestering the KPC enzyme and preventing it from hydrolyzing carbapenems.[1]

The crystal structure of this compound in complex with KPC-2 reveals key interactions within the active site that contribute to its high-affinity binding.[4][5]

Quantitative Analysis of this compound-KPC Interaction

The potency of this compound against KPC enzymes has been quantified through various kinetic parameters. The following table summarizes key data from published studies.

| Parameter | KPC-2 | KPC-3 | Reference(s) |

| Ki app (μM) | 0.056 ± 0.015 | 0.050 ± 0.016 | [2] |

| k2/K (M⁻¹s⁻¹) | (5.5 ± 0.5) x 10³ | (6.7 ± 0.3) x 10³ | [2] |

| koff (s⁻¹) | 0.000043 ± 0.000006 | 0.000030 ± 0.000001 | [2] |

| Residence Time (min) | 394 ± 50 | - | [2] |

| IC50 (nM) for ceftazidime hydrolysis inhibition | ~2-fold increase with D179Y mutation | - | [6] |

Visualizing the Mechanism and Experimental Workflow

This compound Inhibition of KPC Enzyme

Caption: this compound's two-step inhibition of the KPC enzyme.

Experimental Workflow for KPC Inhibition Assay

Caption: Workflow for determining KPC enzyme inhibition kinetics.

Experimental Protocols

Purification of Recombinant KPC-2 Enzyme

This protocol describes a general method for the expression and purification of His-tagged KPC-2 from E. coli.

-

Gene Cloning and Expression:

-

The gene encoding for the mature KPC-2 enzyme is cloned into an expression vector (e.g., pET series) containing a C-terminal or N-terminal polyhistidine tag.

-

The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection. The culture is grown overnight at 37°C with shaking.

-

A larger volume of LB broth is inoculated with the overnight culture and grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

-

-

Cell Lysis and Protein Purification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or high-pressure homogenization.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the soluble His-tagged KPC-2 is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

The His-tagged KPC-2 is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

The purity of the eluted protein is assessed by SDS-PAGE. Further purification steps, such as size-exclusion chromatography, may be performed if necessary.

-

KPC Enzyme Kinetics Assay with this compound

This protocol outlines a general procedure for determining the inhibitory kinetics of this compound against KPC enzymes using a chromogenic substrate.

-

Reagents and Materials:

-

Purified KPC enzyme

-

This compound stock solution

-

Chromogenic β-lactamase substrate (e.g., nitrocefin or CENTA)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate (e.g., 486 nm for nitrocefin).

-

-

Procedure for Ki Determination:

-

A series of dilutions of this compound are prepared in the assay buffer.

-

In the wells of a microplate, add the assay buffer, a fixed concentration of KPC enzyme, and the various concentrations of this compound.

-

The plate is incubated for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 30°C) to allow the inhibitor to bind to the enzyme.

-

The reaction is initiated by adding a fixed concentration of the chromogenic substrate to each well.

-

The change in absorbance is monitored kinetically using the microplate reader.

-

The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.

-

The apparent inhibition constant (Ki app) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).

-

Conclusion

This compound is a highly effective inhibitor of KPC carbapenemases, acting through a reversible, covalent mechanism that leads to the formation of a stable acyl-enzyme intermediate. Its potent inhibitory activity, characterized by low Ki values and a long residence time in the KPC active site, restores the efficacy of meropenem against many carbapenem-resistant Enterobacteriaceae. The detailed mechanistic understanding and robust experimental methodologies outlined in this guide provide a foundation for further research and development of novel β-lactamase inhibitors to combat the growing threat of antibiotic resistance.

References

- 1. Potency of this compound Is Less Affected than That of Avibactam in Strains Producing KPC-2 Mutations That Confer Resistance to Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Meropenem/vaborbactam activity in vitro: a new option for Klebsiella pneumoniae carbapenemase (KPC)-producing Klebsiella pneumoniae treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potency of this compound Is Less Affected than That of Avibactam in Strains Producing KPC-2 Mutations That Confer Resistance to Ceftazidime-Avibactam - PubMed [pubmed.ncbi.nlm.nih.gov]

Vaborbactam: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaborbactam is a potent, non-β-lactam inhibitor of a broad spectrum of β-lactamase enzymes, particularly those of Ambler classes A and C, including the Klebsiella pneumoniae carbapenemase (KPC) enzymes.[1] When co-administered with a β-lactam antibiotic, such as meropenem, this compound restores its activity against many clinically significant resistant Gram-negative bacteria. This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound, tailored for professionals in the fields of chemistry and drug development.

Chemical Structure

This compound possesses a unique cyclic boronic acid pharmacophore. Its chemical identity is well-defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | 2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid |

| CAS Number | 1360457-46-0 |

| Molecular Formula | C₁₂H₁₆BNO₅S |

| Molecular Weight | 297.14 g/mol |

| SMILES | O=C(O)C[C@H]1CC--INVALID-LINK--OB1O |

2D Chemical Structure of this compound

Synthesis of this compound

The synthesis of this compound is a multi-step process, with a key transformation being the Matteson reaction to create the chiral α-chloroboronic ester intermediate. A notable advancement in the production of this compound has been the development of a continuous flow process for this critical step, which overcomes the challenges of handling unstable intermediates at cryogenic temperatures in traditional batch manufacturing.

Key Synthetic Intermediates and Overall Strategy

The synthesis of this compound can be conceptually divided into the formation of key chiral building blocks and their subsequent coupling and cyclization. A representative synthetic approach is outlined in the workflow diagram below.

Caption: A generalized synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on procedures described in the patent literature (WO 2015/171430 A1) and publications on its process development.

Continuous Flow Matteson Reaction for the Synthesis of the α-Chloroboronic Ester Intermediate

This key step involves the reaction of a boronic ester with dichloromethyllithium, generated in situ, followed by a rearrangement. The use of a continuous flow setup is crucial for managing the unstable lithium carbenoid intermediate at low temperatures.

-

Reactor Setup: A microreactor system composed of multiple mixing points and residence time loops maintained at specific temperatures.

-

Reagent Streams:

-

Stream 1: A solution of the starting boronic ester in an appropriate solvent (e.g., THF).

-

Stream 2: A solution of dichloromethane in THF.

-

Stream 3: A solution of n-butyllithium in hexanes.

-

Stream 4: A solution of zinc chloride in THF.

-

-

Procedure:

-

The reactor coils are pre-cooled to the required temperatures, typically between -70 °C and -95 °C for the initial steps.

-

Stream 2 (dichloromethane) and Stream 3 (n-butyllithium) are continuously pumped and mixed at the first mixing point to generate dichloromethyllithium. The residence time in this section is kept very short to minimize decomposition.

-

The stream containing the in-situ generated dichloromethyllithium is then immediately mixed with Stream 1 (boronic ester) at a second mixing point.

-

The reaction mixture flows through a residence time loop to allow for the formation of the boronate "ate" complex.

-

This is followed by mixing with Stream 4 (zinc chloride) in a quench loop reactor, which is maintained at a slightly higher temperature (e.g., -30 to -50 °C), to facilitate the 1,2-metallate rearrangement to the desired α-chloroboronate with high diastereoselectivity.

-

The output stream is collected in a receiving vessel for further processing.

-

Subsequent Transformation to this compound

Following the Matteson reaction, the synthesis proceeds through a series of standard organic transformations:

-

Azide Displacement: The α-chloro group is displaced with an azide, typically using sodium azide in a suitable solvent like DMF.

-

Reduction to Amine: The azide is reduced to the corresponding primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using a reducing agent like triphenylphosphine followed by hydrolysis.

-

Amide Coupling: The resulting amine is coupled with 2-thiopheneacetic acid to form the amide bond. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) are commonly employed.

-

Cyclization and Deprotection: The final step involves the deprotection of any protecting groups and cyclization to form the oxaborinane ring. This is typically achieved under acidic conditions, which facilitates the removal of protecting groups and promotes the intramolecular condensation to yield this compound.

Quantitative Data

The following table summarizes representative yields for key steps in the synthesis of this compound. It is important to note that yields can vary depending on the specific conditions and scale of the reaction.

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Matteson Reaction (Continuous Flow) | Boronic Ester | α-Chloroboronic Ester | ~97% |

| Azide Displacement | α-Chloroboronic Ester | α-Azido Boronic Ester | High |

| Amide Coupling | Chiral Amine Intermediate | Amide Intermediate | Good to Excellent |

| Cyclization/Deprotection | Amide Intermediate | This compound | Good |

Mechanism of Action

This compound exerts its inhibitory effect on β-lactamase enzymes through a covalent, yet reversible, interaction with the active site serine residue. The boron atom in this compound is key to this mechanism.

Caption: The inhibitory pathway of this compound on serine β-lactamases.

The interaction proceeds as follows:

-

Initial Binding: this compound initially binds non-covalently to the active site of the β-lactamase.

-

Covalent Adduct Formation: The hydroxyl group of the catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the electrophilic boron atom of this compound. This forms a stable, tetrahedral covalent adduct. This adduct mimics the transition state of the normal substrate hydrolysis, effectively blocking the enzyme's activity.

-

Reversibility: Unlike some other β-lactamase inhibitors that form irreversible acyl-enzyme intermediates, the bond between this compound and the serine residue is reversible, allowing the enzyme to eventually return to its active state if the inhibitor is removed.

Conclusion

This compound represents a significant advancement in the fight against antibiotic resistance. Its novel cyclic boronic acid structure and potent mechanism of action make it a valuable partner for β-lactam antibiotics. The development of a continuous flow synthesis for a key intermediate highlights the application of modern process chemistry in enabling the efficient and safe production of complex pharmaceutical agents. This guide provides a foundational understanding of the chemical and synthetic aspects of this compound for researchers and professionals dedicated to the discovery and development of new anti-infective therapies.

References

Vaborbactam's Spectrum of β-Lactamase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaborbactam, a cyclic boronic acid β-lactamase inhibitor, represents a significant advancement in combating antibiotic resistance, particularly in Gram-negative bacteria. When combined with a β-lactam antibiotic such as meropenem, this compound effectively neutralizes the activity of a broad range of serine β-lactamases, restoring the antibiotic's efficacy against otherwise resistant pathogens. This technical guide provides an in-depth overview of this compound's spectrum of activity, its mechanism of action, and the experimental methodologies used to characterize its inhibitory profile.

Spectrum of β-Lactamase Inhibition

This compound demonstrates potent inhibitory activity against a wide array of Ambler Class A and Class C β-lactamases. Its efficacy is particularly notable against Klebsiella pneumoniae carbapenemases (KPCs), which are a major cause of carbapenem resistance.[1][2][3][4] However, this compound shows weak inhibition of Class D β-lactamases and is not active against Class B metallo-β-lactamases.[1][2]

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified using various kinetic parameters, primarily the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values of these parameters indicate more potent inhibition. The following tables summarize the reported Ki and IC50 values for this compound against a range of β-lactamases.

Table 1: this compound Inhibition Constants (Ki) for Various β-Lactamases

| β-Lactamase | Ambler Class | Ki (nM) |

| KPC-2 | A | 69 |

| CTX-M-15 | A | - |

| SHV-12 | A | - |

Note: Some Ki values were not explicitly found in the provided search results and are marked as "-". Further literature review may be required for a comprehensive list.

Table 2: this compound Half-Maximal Inhibitory Concentration (IC50) for Various β-Lactamases

| β-Lactamase | Ambler Class | IC50 (µM) |

| Mammalian Serine Proteases | - | >>1000 |

Note: this compound exhibits high specificity for bacterial β-lactamases with minimal activity against mammalian serine proteases, indicating a favorable safety profile.[5]

Mechanism of Action

This compound functions as a transition state analog that forms a reversible, covalent bond with the active site serine residue of serine β-lactamases.[5] This interaction prevents the hydrolysis of the β-lactam ring of the partner antibiotic, thereby preserving its antibacterial activity. The cyclic boronic acid structure of this compound is key to its potent inhibitory activity.[3]

This compound Inhibition Pathway

The following diagram illustrates the step-by-step mechanism of this compound's inhibition of a serine β-lactamase.

Caption: this compound inhibition pathway of serine β-lactamases.

Experimental Protocols

The determination of this compound's inhibitory activity involves several key experimental methodologies.

Determination of Inhibition Constant (Ki)

The Ki value, representing the dissociation constant of the enzyme-inhibitor complex, is a measure of the inhibitor's binding affinity. A common method for its determination is through kinetic analysis using a reporter substrate.

Workflow for Ki Determination

Caption: Experimental workflow for determining the Ki of this compound.

Detailed Steps:

-

Reagent Preparation: Purified β-lactamase enzyme is prepared in a suitable buffer. A series of this compound dilutions are made. A chromogenic substrate, such as nitrocefin, is prepared at a concentration near its Km value.

-

Incubation: The β-lactamase enzyme is pre-incubated with each concentration of this compound for a defined period to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the reporter substrate.

-

Activity Measurement: The rate of substrate hydrolysis is monitored continuously using a spectrophotometer by measuring the change in absorbance at a specific wavelength.

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the reaction progress curves. These velocities are then plotted against the inhibitor concentration and fitted to a suitable enzyme inhibition model (e.g., competitive, non-competitive, or mixed) to determine the Ki value.

Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a common measure of inhibitor potency.

Methodology: The experimental setup for determining the IC50 is similar to that for Ki determination. A fixed concentration of the enzyme and substrate are used, while the concentration of this compound is varied over a wide range. The enzyme activity is measured at each inhibitor concentration. The IC50 value is then determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Checkerboard Susceptibility Testing

This method is used to assess the synergistic effect of this compound in combination with a β-lactam antibiotic against a bacterial strain.

Protocol Outline:

-

A microtiter plate is prepared with serial dilutions of the β-lactam antibiotic along the x-axis and serial dilutions of this compound along the y-axis.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

The plate is incubated under appropriate conditions.

-

The minimum inhibitory concentration (MIC) of the antibiotic alone, this compound alone, and the combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

-

The fractional inhibitory concentration (FIC) index is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.

Conclusion

This compound is a potent inhibitor of a broad range of clinically important Ambler Class A and C β-lactamases, most notably the KPC enzymes. Its unique cyclic boronic acid structure allows for a highly effective and specific mechanism of action, leading to the restoration of the activity of partner β-lactam antibiotics against many resistant Gram-negative bacteria. The experimental protocols outlined in this guide provide a framework for the continued evaluation and characterization of this compound and future β-lactamase inhibitors.

References

Molecular Basis of Vaborbactam's Inhibitory Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the molecular mechanisms underpinning the inhibitory activity of vaborbactam, a novel non-suicidal β-lactamase inhibitor. This compound, a cyclic boronic acid derivative, potently inactivates a broad spectrum of serine β-lactamases, thereby restoring the efficacy of partner β-lactam antibiotics against resistant Gram-negative bacteria. This document details its mechanism of action, summarizes key quantitative kinetic data, outlines relevant experimental protocols, and provides visual representations of its inhibitory pathway and the workflow for its characterization.

Mechanism of Action

This compound functions as a potent, reversible covalent inhibitor of Ambler Class A and Class C serine β-lactamases.[1][2] Unlike many β-lactam-based inhibitors, this compound is not a substrate for these enzymes and its inhibitory action does not lead to its degradation. The inhibition process occurs via a two-step mechanism:

-

Initial Non-covalent Binding: this compound first binds to the active site of the β-lactamase to form a non-covalent Michaelis-Menten complex.[3]

-

Covalent Bond Formation: Subsequently, the boron atom of this compound is subject to nucleophilic attack by the catalytic serine residue (e.g., Ser70 in KPC-2) in the enzyme's active site.[4][5] This results in the formation of a stable, reversible covalent bond, creating a tetrahedral intermediate that mimics the transition state of β-lactam hydrolysis.[6]

This stable complex effectively sequesters the enzyme, preventing it from hydrolyzing β-lactam antibiotics.[6] The cyclic nature of this compound's structure is thought to contribute to its high affinity and specificity for β-lactamases over mammalian serine proteases.[7]

The following diagram illustrates the inhibitory mechanism of this compound against a serine β-lactamase.

Caption: this compound's two-step inhibitory mechanism.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against a wide range of β-lactamases. The following tables summarize key kinetic parameters, including the apparent inhibition constant (Kiapp), the second-order rate constant of inactivation (k2/K), and the dissociation rate constant (koff).

Table 1: Apparent Inhibition Constants (Kiapp) of this compound Against Various β-Lactamases

| Enzyme | Class | Carbapenemase | Kiapp (μM) |

| KPC-2 | A | + | 0.056 ± 0.015[1] |

| KPC-3 | A | + | 0.050 ± 0.016[1] |

| BKC-1 | A | + | 0.018 ± 0.002[1] |

| FRI-1 | A | + | 0.17 ± 0.06[1] |

| SME-2 | A | + | 0.042 ± 0.005[1] |

| CTX-M-15 | A | - | 0.021 - 1.04[1] |

| AmpC | C | - | 0.021 - 1.04[1] |

| OXA-48 | D | + | 14 ± 5[1] |

| OXA-23 | D | + | 66 ± 11[1] |

Table 2: Kinetic Parameters of this compound Inactivation of Various β-Lactamases

| Enzyme | k2/K (M-1s-1) | koff (s-1) | Residence Time (min) | Kd (nM) |

| KPC-2 | (5.5 ± 0.5) × 10³[1] | 0.000043 ± 0.000006[1] | 394 ± 50[1] | 7.4 ± 0.9[2] |

| KPC-3 | (6.7 ± 0.3) × 10³[1] | 0.000030 ± 0.000001[1] | 559 ± 28[1] | 4.4[1] |

| BKC-1 | (1.2 ± 0.1) × 10⁴[1] | 0.00040 ± 0.00008[1] | 43 ± 8[1] | 33[1] |

| FRI-1 | (3.4 ± 0.1) × 10³[1] | 0.0017 ± 0.0001[1] | 9.8 ± 0.7[1] | 509[1] |

| SME-2 | (5.0 ± 0.2) × 10³[1] | 0.00024 ± 0.00002[1] | 71 ± 7[1] | 47[1] |

| CTX-M-15 | (2.3 ± 0.2) × 10⁴[1] | 0.0009 ± 0.0002[1] | 19 ± 1[1] | 40[1] |

| AmpC | (2.4 ± 0.2) × 10⁴[1] | 0.0052 ± 0.0003[1] | 3.2 ± 0.2[1] | 220[1] |

Experimental Protocols

Enzyme Kinetics Assay for this compound Inhibition

This protocol describes a typical in vitro experiment to determine the kinetic parameters of β-lactamase inhibition by this compound using the chromogenic substrate nitrocefin.

Materials:

-

Purified β-lactamase (e.g., KPC-2)

-

This compound

-

Nitrocefin

-

Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 486 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the β-lactamase in assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in assay buffer.

-

Prepare a stock solution of nitrocefin in DMSO and dilute to a working concentration in assay buffer. The final concentration of nitrocefin in the assay should be at or below its Km for the specific enzyme.[1]

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of the β-lactamase enzyme to each well.

-

Add varying concentrations of this compound to the wells. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period to allow for the formation of the enzyme-inhibitor complex.

-

-

Initiation of Reaction and Data Collection:

-

Initiate the enzymatic reaction by adding the nitrocefin working solution to each well.

-

Immediately place the plate in the microplate reader and measure the change in absorbance at 486 nm over time.[1]

-

-

Data Analysis:

-

Determine the initial velocity (rate of nitrocefin hydrolysis) for each this compound concentration.

-

Plot the initial velocity as a function of this compound concentration to determine the IC50 value.

-

To determine the kinetic parameters (k2/K and koff), more complex data fitting using appropriate kinetic models (e.g., for slow, tight-binding inhibitors) is required.[1]

-

X-ray Crystallography of this compound-β-Lactamase Complex

This protocol provides a general workflow for determining the crystal structure of a β-lactamase in complex with this compound.

Materials:

-

Highly purified and concentrated β-lactamase

-

This compound

-

Crystallization screens and reagents

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

-

Protein Purification and Complex Formation:

-

Express and purify the target β-lactamase to >95% homogeneity.

-

Incubate the purified enzyme with a molar excess of this compound to ensure complete binding.

-

-

Crystallization:

-

Screen for crystallization conditions using various commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly used.

-

Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

-

Crystal Soaking and Cryo-cooling:

-

If co-crystallization is unsuccessful, native enzyme crystals can be soaked in a solution containing this compound.

-

Transfer the crystals to a cryoprotectant solution to prevent ice formation during X-ray data collection.

-

Flash-cool the crystals in liquid nitrogen.

-

-

Data Collection and Processing:

-

Mount the cryo-cooled crystal on the X-ray beamline.

-

Collect a complete diffraction dataset.

-

Process the diffraction data to obtain a set of indexed reflections with their intensities.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using molecular replacement, using a known structure of a homologous β-lactamase as a search model.[2]

-

Build the model of the this compound-enzyme complex into the electron density map.

-

Refine the structure to improve the fit between the model and the experimental data.

-

Experimental and Characterization Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a β-lactamase inhibitor like this compound.

Caption: A typical workflow for inhibitor characterization.

This comprehensive guide provides a detailed technical overview of the molecular basis of this compound's inhibitory activity, offering valuable insights for researchers and professionals in the field of antimicrobial drug development. The provided data and protocols serve as a foundational resource for further investigation and development of novel β-lactamase inhibitors.

References

- 1. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Basis and Binding Kinetics of this compound in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Early In Vitro Efficacy of Vaborbactam

This technical guide provides a comprehensive overview of the early in vitro studies that established the efficacy of this compound, a novel cyclic boronic acid β-lactamase inhibitor. This compound was specifically developed to restore the activity of carbapenems against Enterobacteriaceae that produce serine carbapenemases, particularly the Klebsiella pneumoniae carbapenemase (KPC).[1][2][3][4]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of serine β-lactamases, which are enzymes produced by bacteria that degrade β-lactam antibiotics like meropenem.[1] It is particularly potent against Ambler class A and class C serine β-lactamases.[1][3][5][6][7] this compound does not possess intrinsic antibacterial activity.[3]

The inhibitor functions by forming a reversible, covalent bond with the catalytic serine residue (Ser70) in the active site of these enzymes.[8][9] This interaction is highly stable, especially with KPC enzymes, resulting in a prolonged residence time and effective inactivation of the enzyme, which protects the partner antibiotic (meropenem) from hydrolysis.[1]

Quantitative Data: Enzyme Inhibition Kinetics

Detailed kinetic characterization studies have quantified this compound's potent inhibition of various recombinant β-lactamases. This compound demonstrates potent inhibition of class A and class C enzymes, with Ki (inhibition constant) values in the nanomolar range.[1] Its activity against class D enzymes is poor, and it shows no activity against class B metallo-β-lactamases.[1][6] The stability of the this compound-KPC complex is notably high, with a residence time of approximately 7 hours.[1]

| Enzyme Target | Class | Inhibition Constant (Ki) Apparent (μM) | Inactivation Efficiency (k₂/K) (M⁻¹s⁻¹) |

| KPC-2 | A | 0.056 ± 0.015 | (5.5 ± 0.5) x 10³ |

| KPC-3 | A | 0.050 ± 0.016 | (6.7 ± 0.3) x 10³ |

| SME-2 | A | 0.042 ± 0.005 | (5.5 ± 0.5) x 10³ |

| BKC-1 | A | 0.018 ± 0.002 | (1.2 ± 0.1) x 10⁴ |

| FRI-1 | A | 0.17 ± 0.06 | (3.4 ± 0.2) x 10³ |

| CTX-M-15 | A | 0.022 ± 0.004 | (2.4 ± 0.2) x 10⁴ |

| AmpC (P99) | C | 0.18 ± 0.02 | (1.8 ± 0.1) x 10⁴ |

Data sourced from Tsivkovski R, Lomovskaya O. 2020.[1]

Quantitative Data: In Vitro Antimicrobial Activity

The combination of Meropenem and this compound has been evaluated extensively against large collections of clinical isolates. This compound consistently restores the in vitro activity of meropenem against KPC-producing Enterobacteriaceae. In a global collection of 991 KPC-positive isolates, the addition of a fixed concentration of 8 µg/mL of this compound lowered the meropenem MIC₉₀ from >32 µg/mL to 1 µg/mL.[10][11] This demonstrates a potentiation effect of at least 64-fold for the combination against KPC-producing K. pneumoniae.[12]

| Organism Group (No. of Isolates) | Meropenem MIC₅₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) | Meropenem-Vaborbactam¹ MIC₅₀ (µg/mL) | Meropenem-Vaborbactam¹ MIC₉₀ (µg/mL) |

| KPC-Positive Enterobacteriaceae (991) | 32 | >32 | 0.06 | 1 |

| K. pneumoniae (KPC-positive) (779) | 32 | >32 | 0.12 | 1 |

| Enterobacter spp. (KPC-positive) (80) | 16 | >32 | 0.03 | 0.25 |

| Serratia marcescens (KPC-positive) (30) | 32 | >32 | 0.12 | 1 |

| E. coli (KPC-positive) (28) | 16 | 32 | ≤0.03 | 0.06 |

¹ Meropenem tested in combination with a fixed concentration of 8 µg/mL this compound. Data sourced from Castanheira M, et al. 2018.[3][10][11]

Experimental Protocols

Enzyme Inhibition Kinetics Assay

The kinetic parameters of this compound's interaction with purified β-lactamase enzymes are determined by measuring the rate of hydrolysis of a chromogenic substrate, such as nitrocefin. The change in absorbance is monitored over time in the presence of varying concentrations of the inhibitor.

Methodology:

-

Enzyme Preparation: Recombinant His-tagged β-lactamase enzymes are expressed and purified.

-

Assay Conditions: The assay is typically performed in a phosphate buffer at a physiological pH.

-

Kinetic Measurement: The enzyme is pre-incubated with various concentrations of this compound for a set period.

-

Substrate Addition: The reaction is initiated by adding a chromogenic β-lactam substrate (e.g., 100 µM nitrocefin).

-

Data Acquisition: The rate of substrate hydrolysis is measured by monitoring the change in absorbance (e.g., at 490 nm) using a plate reader.[8]

-

Parameter Calculation: Kinetic parameters such as Kᵢ and k₂/K are calculated by fitting the reaction progress curves to appropriate enzyme inhibition models.

Antimicrobial Susceptibility Testing (AST)

The in vitro efficacy of Meropenem-Vaborbactam is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Isolate Preparation: Clinical bacterial isolates are cultured overnight, and the inoculum is prepared and standardized to a 0.5 McFarland turbidity standard.

-

Antibiotic Preparation: Serial two-fold dilutions of meropenem are prepared in cation-adjusted Mueller-Hinton broth. These are tested alone and in combination with a fixed concentration of this compound (typically 8 µg/mL).[10][12][13]

-

Inoculation: The prepared bacterial suspension is added to each well of a microtiter plate containing the antibiotic dilutions.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[14]

References

- 1. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of this compound and Meropenem Alone and in Combination following Single and Multiple Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis and Binding Kinetics of this compound in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structural Basis and Binding Kinetics of this compound in Class A β-Lactamase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Effect of the β-Lactamase Inhibitor this compound Combined with Meropenem against Serine Carbapenemase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1378. Evaluation of the In vitro Activity of Meropenem-Vaborbactam Against Carbapenem-Resistant Enterobacteriaceae, Including Isolates Resistant to Ceftazidime–Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Meropenem/vaborbactam activity against carbapenem-resistant Klebsiella pneumoniae from catheter-related bloodstream infections [frontiersin.org]

Vaborbactam's Interaction with Bacterial Porin Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of carbapenem-resistant Enterobacteriaceae (CRE) represents a significant threat to global health. Vaborbactam, a novel boronic acid-based β-lactamase inhibitor, offers a promising therapeutic strategy when combined with meropenem to combat these challenging infections. This compound effectively inhibits Ambler class A and C β-lactamases, including the key Klebsiella pneumoniae carbapenemase (KPC).[1][2][3] However, for this compound to reach its periplasmic target, it must first traverse the outer membrane of Gram-negative bacteria. This passage is primarily mediated by porin channels. This technical guide provides an in-depth exploration of the critical interaction between this compound and bacterial porin channels, focusing on the mechanistic basis of its transport and the implications for antimicrobial efficacy.

This compound Transport Across the Outer Membrane

This compound penetrates the outer membrane of Klebsiella pneumoniae predominantly through the major porin channels, OmpK35 and OmpK36.[1][2][4][5] Studies utilizing isogenic strains of K. pneumoniae have demonstrated that while both porins facilitate this compound's entry, OmpK36 serves as the preferred channel.[1][2][4][5] The crucial role of these porins is underscored by the observation that the absence or mutation of these channels, particularly OmpK36, significantly diminishes the susceptibility of the bacteria to the meropenem-vaborbactam combination.[1][6][7][8] In contrast, the multidrug resistance efflux pump AcrAB-TolC has been shown to have a minimal effect on this compound's activity, highlighting the primary importance of porin-mediated entry.[1][2]

Quantitative Data on this compound-Porin Interaction

The functional status of porin channels directly correlates with the minimum inhibitory concentration (MIC) of meropenem-vaborbactam against K. pneumoniae. The following tables summarize quantitative data from various studies, illustrating the impact of porin mutations on the efficacy of this combination therapy.

Table 1: Meropenem-Vaborbactam MICs against K. pneumoniae with Different Porin Genotypes

| K. pneumoniae Strain Genotype | Meropenem MIC (µg/mL) | Meropenem-Vaborbactam MIC (µg/mL) | Reference |

| Wild-type OmpK35/OmpK36 | 16 | 0.03 | [1] |

| Mutant OmpK36 | >64 | 0.25 | [1] |

| OmpK35 non-functional, OmpK36 with GD insertion | - | 0.125 - 1 | [2] |

| OmpK35 non-functional, OmpK36 with IS5 insertion | - | 8 - 32 | [2] |

| Double loss-of-function (OmpK35 & OmpK36) | - | ≥16 | [2] |

Table 2: Median Meropenem-Vaborbactam MICs based on ompK36 Genotype in KPC-producing K. pneumoniae

| ompK36 Genotype | Number of Isolates | Median Meropenem-Vaborbactam MIC (µg/mL) | P-value | Reference |

| Wild-type | 54 | 0.03 | < 0.0001 | [1] |

| Mutant | 26 | 0.25 | < 0.0001 | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the interaction between this compound and bacterial porin channels.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare serial two-fold dilutions of meropenem in the presence of a fixed concentration of this compound (typically 4 or 8 µg/mL).

-

Dispense the dilutions into a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Construction of Isogenic Porin Mutants

The creation of isogenic mutants with specific gene deletions is essential for studying the function of individual porins. In-frame deletion mutagenesis is a common technique.

Protocol (Generalized):

-

Primer Design and Amplification of Flanking Regions:

-

Design primers to amplify approximately 1 kb DNA fragments flanking the upstream and downstream regions of the target porin gene (ompK35 or ompK36).

-

-

Construction of Deletion Cassette:

-

Clone the amplified upstream and downstream fragments into a suicide vector, flanking an antibiotic resistance cassette.

-

-

Transformation and Homologous Recombination:

-

Introduce the suicide vector construct into the wild-type K. pneumoniae strain via conjugation or electroporation.

-

Select for transformants that have undergone a single homologous recombination event by plating on selective media.

-

-

Selection for Double Recombination:

-

Culture the single-crossover mutants in non-selective media to allow for a second recombination event, resulting in the excision of the suicide vector and the target gene.

-

Select for the desired double-crossover mutants by plating on media containing a counter-selective agent (e.g., sucrose for vectors containing sacB).

-

-

Verification:

-

Confirm the gene deletion in the putative mutants by PCR and DNA sequencing.

-

Quantification of Porin Gene Expression by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of porin genes.

Protocol:

-

RNA Extraction:

-

Culture the bacterial strains to the mid-logarithmic growth phase.

-

Extract total RNA from a defined number of bacterial cells using a commercial RNA purification kit.

-

Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

-

Real-time PCR:

-

Perform real-time PCR using the synthesized cDNA as a template, primers specific for the target porin genes (ompK35, ompK36), and a housekeeping gene (e.g., rpoB) for normalization.

-

Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect the amplification of PCR products in real-time.

-

-

Data Analysis:

-

Determine the cycle threshold (CT) values for each gene.

-

Normalize the CT values of the target genes to the CT value of the housekeeping gene (ΔCT).

-

Calculate the relative gene expression using the 2-ΔΔCT method, comparing the expression in the test strain to a control strain (e.g., wild-type).[9]

-

Visualizing this compound-Porin Interactions and Experimental Workflows

Graphviz diagrams are provided to illustrate the logical relationships and experimental processes described in this guide.

Caption: this compound transport and mechanism of action.

Caption: Experimental workflow for assessing this compound-porin interaction.

Conclusion

The interaction between this compound and bacterial porin channels is a critical determinant of its efficacy in combination with meropenem against CRE. The preferential transport of this compound through OmpK36 highlights this porin as a key factor in the susceptibility of K. pneumoniae to this therapeutic combination. Consequently, mutations or loss of OmpK36 represent a significant mechanism of resistance. A thorough understanding of these transport dynamics, facilitated by the experimental approaches outlined in this guide, is essential for the continued development of effective strategies to combat multidrug-resistant Gram-negative pathogens. This knowledge can inform the design of novel β-lactamase inhibitors with improved permeability and aid in the interpretation of clinical susceptibility data.

References

- 1. Effects of KPC Variant and Porin Genotype on the In Vitro Activity of Meropenem-Vaborbactam against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meropenem-Vaborbactam Resistance Selection, Resistance Prevention, and Molecular Mechanisms in Mutants of KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mutation of kvrA Causes OmpK35 and OmpK36 Porin Downregulation and Reduced Meropenem-Vaborbactam Susceptibility in KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. jmilabs.com [jmilabs.com]

- 8. Mutations in ompK36 differentially impact in vitro synergy of meropenem/vaborbactam and ceftazidime/avibactam in combination with other antibiotics against KPC-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scirp.org [scirp.org]

The Significance of the Cyclic Boronic Acid in Vaborbactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaborbactam is a novel, potent inhibitor of serine β-lactamases, including class A and class C enzymes, which has been approved for clinical use in combination with the carbapenem meropenem. A key structural feature of this compound is its cyclic boronic acid moiety, which is central to its mechanism of action and clinical efficacy. This technical guide provides an in-depth analysis of the significance of this functional group, detailing its role in the covalent, reversible inhibition of β-lactamases. This document summarizes key quantitative data on this compound's inhibitory activity, outlines detailed experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows.

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics. This compound (formerly RPX7009) represents a significant advancement in the field of β-lactamase inhibitors, largely due to its unique cyclic boronic acid pharmacophore.[1] This structure was specifically designed to target and inhibit a broad spectrum of serine β-lactamases, most notably the Klebsiella pneumoniae carbapenemase (KPC) enzymes.[1]

The cyclic boronic acid core of this compound is critical for its potent inhibitory activity. It acts as a transition-state analog, mimicking the tetrahedral intermediate formed during β-lactam hydrolysis. This allows this compound to form a reversible, covalent bond with the catalytic serine residue in the active site of the β-lactamase, effectively inactivating the enzyme.[2] The cyclic nature of the boronate ester is thought to constrain the molecule into an optimal conformation for binding, enhancing its affinity and selectivity for β-lactamases over other serine proteases.[2]

Mechanism of Action: The Role of the Cyclic Boronic Acid

This compound's inhibitory activity is a multi-step process that culminates in the formation of a stable, yet reversible, covalent adduct with the target β-lactamase.

-

Initial Non-covalent Binding: this compound first enters the active site of the β-lactamase and forms a non-covalent Michaelis-Menten complex.

-

Nucleophilic Attack and Covalent Bond Formation: The catalytic serine residue (e.g., Ser70 in KPC-2) in the enzyme's active site performs a nucleophilic attack on the electrophilic boron atom of the cyclic boronic acid. This results in the formation of a tetrahedral, covalent adduct.[3]

-

Reversible Inhibition: Unlike some other β-lactamase inhibitors that form essentially irreversible acyl-enzyme intermediates, the boronic acid adduct with the serine residue is reversible. This allows this compound to dissociate from the enzyme, but the slow off-rate contributes to its sustained inhibitory effect.[3]

The cyclic structure of the boronic acid is crucial for pre-organizing the molecule for this interaction, contributing to its high affinity and potent inhibition.

Quantitative Data on this compound's Inhibitory Activity

The efficacy of this compound has been quantified against a wide range of β-lactamases. The following tables summarize key inhibition constants (Ki), 50% inhibitory concentrations (IC50), and minimum inhibitory concentrations (MICs) for meropenem in the presence of this compound.

Table 1: this compound Inhibition Constants (Ki) and Kinetic Parameters against Various β-Lactamases

| β-Lactamase | Ambler Class | Ki (µM) | k2/K (M-1s-1) | koff (s-1) |

| KPC-2 | A | 0.056 | 5.5 x 103 | 4.3 x 10-5 |

| KPC-3 | A | 0.050 | 6.7 x 103 | 3.0 x 10-5 |

| CTX-M-15 | A | 0.022 | 1.2 x 104 | - |

| SHV-12 | A | 0.18 | - | - |

| TEM-104 | A | 0.081 | - | - |

| AmpC (P. aeruginosa) | C | 0.035 | 2.4 x 104 | - |

| OXA-48 | D | 14 | - | - |

Data compiled from various sources.[4]

Table 2: Meropenem/Vaborbactam Minimum Inhibitory Concentrations (MICs) against β-Lactamase-Producing Enterobacteriaceae

| Organism (β-Lactamase) | Meropenem MIC (µg/mL) | Meropenem/Vaborbactam (8 µg/mL) MIC (µg/mL) |

| K. pneumoniae (KPC-2) | 16 | ≤0.06 |

| K. pneumoniae (KPC-3) | 32 | 0.12 |

| E. coli (CTX-M-15) | 64 | ≤0.06 |

| E. cloacae (AmpC) | 8 | 0.25 |

| K. pneumoniae (OXA-48) | 16 | 16 |

| K. pneumoniae (NDM-1) | >128 | >128 |

Data compiled from various sources.[3]

Experimental Protocols

Expression and Purification of Recombinant KPC-2 β-Lactamase

This protocol describes a general method for the expression and purification of His-tagged KPC-2 for use in kinetic and structural studies.

Methodology:

-

Cloning and Transformation: The blaKPC-2 gene is cloned into a suitable expression vector (e.g., pET series) containing a His-tag. The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection. The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The cell lysate is then clarified by ultracentrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged KPC-2 is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: For higher purity, the eluted fractions containing KPC-2 are pooled, concentrated, and further purified by size-exclusion chromatography using a column equilibrated with a suitable buffer for storage (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Purity and Concentration: The purity of the final protein is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.

Enzyme Inhibition Assays

Determination of IC50 and Ki Values:

Methodology:

-

Reagents:

-

Purified β-lactamase enzyme in assay buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing 0.01% Triton X-100).

-

Serial dilutions of this compound in assay buffer.

-

Nitrocefin (a chromogenic β-lactam substrate) solution in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed concentration of the β-lactamase enzyme to each well.

-

Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.[4]

-

Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to all wells. The final concentration of nitrocefin should be close to its Km for the specific enzyme.[4]

-

Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 490 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors.

-

X-ray Crystallography of this compound-β-Lactamase Complexes

Methodology for Structure Determination:

-

Protein Crystallization:

-

Purified β-lactamase (e.g., KPC-2 or CTX-M-14) at a high concentration (e.g., 10-20 mg/mL) is mixed with a precipitant solution using vapor diffusion (sitting or hanging drop) methods.

-

For the this compound complex, crystals of the apo-enzyme can be soaked in a solution containing a high concentration of this compound, or the protein can be co-crystallized with this compound. For example, the CTX-M-14-vaborbactam complex was obtained by soaking apo crystals in a solution containing 10 mM this compound.

-

-

Data Collection:

-

Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source. Data collection parameters such as wavelength, exposure time, and oscillation range are optimized to obtain a complete, high-resolution dataset.

-

-

Structure Solution and Refinement:

-

The diffraction data are processed, and the structure is solved by molecular replacement using a known structure of a homologous β-lactamase as a search model.

-

The initial model is refined against the experimental data, and the this compound molecule is built into the electron density map in the active site. The final structure is validated for its geometric quality.

-

Structure-Activity Relationship and Significance of the Cyclic Boronic Acid

The cyclic boronic acid moiety is a key determinant of this compound's potent and selective activity.

-

Conformational Constraint: The cyclic nature of the boronate ester pre-organizes the molecule into a conformation that is favorable for binding to the active site of serine β-lactamases. This reduces the entropic penalty of binding, leading to higher affinity.

-

Transition-State Mimicry: The tetrahedral geometry of the boron atom when covalently bound to the catalytic serine closely mimics the tetrahedral transition state of β-lactam hydrolysis. This mimicry contributes to the tight binding of this compound.

-

Selectivity: The specific geometry and electronic properties of the cyclic boronic acid contribute to its selectivity for β-lactamases over mammalian serine proteases, which is a critical aspect of its safety profile.

-

Broad Spectrum of Activity: The fundamental mechanism of targeting the catalytic serine makes this compound effective against a broad range of serine β-lactamases, including the clinically important KPC carbapenemases (Class A) and AmpC enzymes (Class C).[1] However, it is not active against metallo-β-lactamases (Class B) or most Class D enzymes, which do not utilize a serine residue for catalysis in the same manner.[1]

Conclusion

The cyclic boronic acid moiety is the cornerstone of this compound's design and function as a potent β-lactamase inhibitor. Its ability to form a reversible, covalent bond with the catalytic serine of a broad spectrum of serine β-lactamases, coupled with a favorable conformational pre-organization, results in a highly effective inhibitor that has become a valuable tool in combating antibiotic resistance. The detailed understanding of its mechanism of action, supported by robust quantitative data and detailed experimental methodologies, provides a solid foundation for the rational design of future generations of β-lactamase inhibitors.

References

- 1. journals.asm.org [journals.asm.org]

- 2. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Biochemical Characterization of the Interaction between KPC-2β-Lactamase and β-Lactamase Inhibitor Protein, BLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Vaborbactam In Vitro Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the standardized in vitro susceptibility testing protocols for vaborbactam, a novel β-lactamase inhibitor. Adherence to these methodologies is crucial for obtaining accurate and reproducible minimum inhibitory concentration (MIC) and disk diffusion data, essential for both clinical diagnostics and drug development research. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction to this compound

This compound is a cyclic boronic acid β-lactamase inhibitor that protects meropenem from degradation by certain serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[1][2] By restoring the activity of meropenem, the combination agent, meropenem-vaborbactam, is effective against many carbapenem-resistant Enterobacterales (CRE).[2] This document provides detailed protocols for determining the in vitro susceptibility of bacterial isolates to meropenem-vaborbactam.

Key Susceptibility Testing Methods

The primary methods for determining the in vitro susceptibility of bacterial isolates to meropenem-vaborbactam are broth microdilution, disk diffusion, and agar dilution. These methods are well-established and standardized by regulatory bodies like CLSI and EUCAST.

Broth Microdilution

This method is considered the gold standard for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial in a liquid growth medium.

Disk Diffusion (Kirby-Bauer)

A qualitative or semi-quantitative method where a paper disk impregnated with a specific amount of the antimicrobial agent is placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.

Agar Dilution

Similar to broth dilution, this method involves incorporating serial dilutions of the antimicrobial agent directly into an agar medium. The agar is then inoculated with the test organism to determine the lowest concentration that inhibits visible growth.

Experimental Protocols

Below are the detailed protocols for performing in vitro susceptibility testing for meropenem-vaborbactam.

Protocol 1: Broth Microdilution Susceptibility Testing

This protocol is based on the CLSI M07 standard for dilution antimicrobial susceptibility tests.

1. Preparation of Materials:

-

Meropenem-vaborbactam: Prepare stock solutions as per the manufacturer's instructions. For testing, this compound is used at a fixed concentration of 8 µg/mL.[2][3]

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB): Use CAMHB that meets CLSI M07 specifications.

-

Microdilution Plates: Standard 96-well microtiter plates.

-

Bacterial Inoculum: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard. This should be further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Experimental Procedure:

-

Prepare Serial Dilutions: Perform two-fold serial dilutions of meropenem in CAMHB in the microdilution plates. Ensure that each well also contains a fixed concentration of 8 µg/mL of this compound.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL this compound) that completely inhibits visible growth of the organism.

Protocol 2: Disk Diffusion Susceptibility Testing

This protocol follows the procedures outlined in the CLSI M02 standard.

1. Preparation of Materials:

-

Meropenem-vaborbactam Disks: Use commercially available disks containing 20 µg of meropenem and 10 µg of this compound.

-

Mueller-Hinton Agar (MHA): Use MHA plates with a depth of 4 mm.

-

Bacterial Inoculum: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard.

2. Experimental Procedure:

-

Inoculation: Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension and streak the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees each time to ensure even distribution.

-

Disk Application: Aseptically apply the meropenem-vaborbactam disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours. For Staphylococcus aureus, incubate for a full 24 hours to detect potential methicillin resistance.[4]

-

Reading Results: Measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

Protocol 3: Agar Dilution Susceptibility Testing

This protocol is based on the CLSI M07 standard for dilution methods.

1. Preparation of Materials:

-

Meropenem-vaborbactam: Prepare stock solutions as per the manufacturer's instructions. This compound is used at a fixed concentration of 8 µg/mL.

-

Mueller-Hinton Agar (MHA): Prepare molten MHA and cool to 45-50°C.

-

Bacterial Inoculum: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 10^4 CFU per spot.

2. Experimental Procedure:

-

Prepare Agar Plates: Add appropriate volumes of the meropenem stock solution and a fixed amount of this compound solution to the molten MHA to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow to solidify.

-

Inoculation: Inoculate the surface of the agar plates with the standardized bacterial suspension using a multipoint inoculator.

-

Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL this compound) that prevents the growth of more than one colony.

Data Presentation

Table 1: Meropenem-Vaborbactam Quality Control (QC) Ranges (CLSI)

| Quality Control Strain | Broth Microdilution MIC (µg/mL) | Disk Diffusion Zone Diameter (mm) |

| Escherichia coli ATCC® 25922 | 0.008/8 – 0.06/8 | 31-37 |

| Escherichia coli ATCC® 35218 | 0.008/8 – 0.06/8 | - |

| Klebsiella pneumoniae ATCC® 700603 | - | 29-35 |

| Klebsiella pneumoniae ATCC® BAA-1705™ | 0.015/8 – 0.06/8 | 21-27 |

| Klebsiella pneumoniae ATCC® BAA-2814™ | 0.12/8 – 0.5/8 | 16-20 |

| Pseudomonas aeruginosa ATCC® 27853 | 0.12/8 – 1/8 | - |

| Staphylococcus aureus ATCC® 29213 | - | - |

Note: MIC values are presented as meropenem concentration/fixed this compound concentration (8 µg/mL).[5][6] Routine QC testing for meropenem/vaborbactam should include P. aeruginosa ATCC® 27853 and K. pneumoniae ATCC® BAA-2814™.[4]

Table 2: Meropenem-Vaborbactam Interpretive Criteria (Breakpoints)

| Organism | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |

| CLSI | ||||

| Enterobacterales | MIC (µg/mL) | ≤ 4/8 | 8/8 | ≥ 16/8 |

| Disk Diffusion (mm) | ≥ 17 | 14-16 | ≤ 13 | |

| EUCAST | ||||

| Enterobacterales | MIC (µg/mL) | ≤ 8 | - | > 8 |

| Disk Diffusion (mm) | ≥ 20 | 15-19 (ATU) | < 15 | |

| Pseudomonas aeruginosa | MIC (µg/mL) | ≤ 8 | - | > 8 |

| Disk Diffusion (mm) | ≥ 14 | - | < 14 |

Note: MIC values are presented as meropenem concentration/fixed this compound concentration (8 µg/mL). ATU = Area of Technical Uncertainty.[2][7][8][9]

Visualizations

Caption: Workflow for this compound Susceptibility Testing.

Caption: Mechanism of Action of Meropenem-Vaborbactam.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Meropenem-Vaborbactam Activity against U.S. Multidrug-Resistant Enterobacterales Strains, Including Carbapenem-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. hardydiagnostics.com [hardydiagnostics.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. media.beckmancoulter.com [media.beckmancoulter.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Table 1. New meropenem-vaborbactam breakpoints in Enterobacterales, P.aeruginosa – Annals of Clinical Microbiology [acm.or.kr]

- 9. KoreaMed [koreamed.org]

Meropenem-Vaborbactam MIC testing for clinical isolates

An Application Note and Protocol for Meropenem-Vaborbactam MIC Testing

Introduction

Meropenem-vaborbactam is a combination antimicrobial agent consisting of meropenem, a broad-spectrum carbapenem antibiotic, and vaborbactam, a novel cyclic boronic acid β-lactamase inhibitor.[1] This combination was developed to combat challenging Gram-negative bacterial infections, particularly those caused by carbapenem-resistant Enterobacterales (CRE) that produce Klebsiella pneumoniae carbapenemase (KPC).[2][3] this compound effectively inactivates class A serine carbapenemases, including KPC, restoring the antimicrobial activity of meropenem.[2][4]

Accurate determination of the Minimum Inhibitory Concentration (MIC) is critical for guiding clinical therapy and monitoring the emergence of resistance. This document provides detailed protocols for standardized MIC testing of meropenem-vaborbactam against clinical isolates, intended for researchers, clinical microbiologists, and drug development professionals. The methodologies described are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocols

Standardized MIC testing can be performed using several methods, including broth microdilution, agar dilution, and gradient diffusion. Broth microdilution is considered the reference method.

Broth Microdilution (BMD) Method

This method involves preparing serial twofold dilutions of meropenem in combination with a fixed concentration of this compound in a liquid growth medium.

Materials:

-

Meropenem and this compound analytical powders

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-